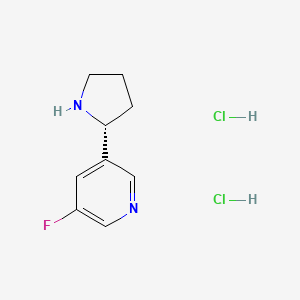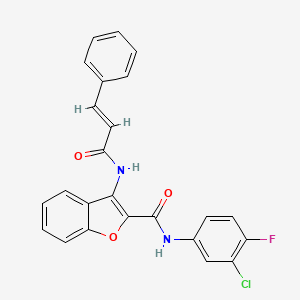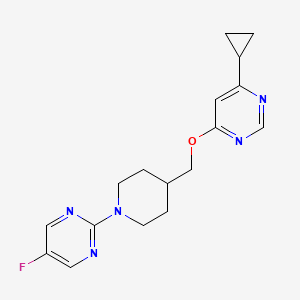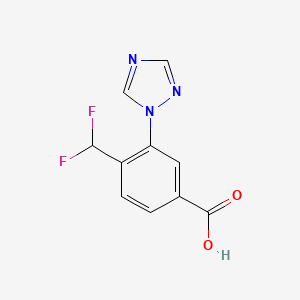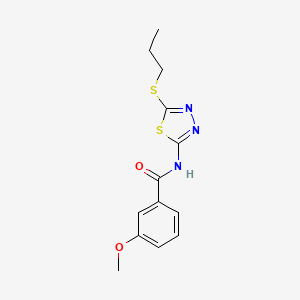![molecular formula C11H7Cl2NO2S B2502907 2-[2-(2,4-ジクロロフェニル)-1,3-チアゾール-4-イル]酢酸 CAS No. 17969-29-8](/img/structure/B2502907.png)
2-[2-(2,4-ジクロロフェニル)-1,3-チアゾール-4-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their biological activities, and modifications on the thiazole ring can lead to compounds with potential antimicrobial, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions. For instance, 1,3,4-thiadiazole derivatives can be synthesized by cyclizing carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, 2,4,5-trisubstituted thiazoles can be synthesized through a domino multicomponent reaction involving thiosemicarbazide and various aldehydes, ketones, or isatin, followed by the addition of arylglyoxal and activated methylene compounds . These methods highlight the versatility of thiazole chemistry and the potential for synthesizing a wide range of derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can also be used to unambiguously determine the stereochemical structure of these compounds . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, involves the transformation of an imino group into an amino group, which is a common reaction in the modification of pharmaceuticals . The reactivity of the acetic acid moiety in thiazole derivatives also plays a significant role in their chemical behavior and potential as bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. These properties are important for the compound's application in drug development and its pharmacokinetic profile. For instance, the introduction of chlorophenyl groups can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in the body . The intermolecular hydrogen bonding observed in the crystal structures of these compounds can also affect their solubility and crystallinity .
科学的研究の応用
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to target enzymes such as cyclooxygenase .
Mode of Action
It’s worth noting that similar compounds can inhibit the activity of cyclooxygenase, thereby preventing the conversion of arachidonic acid to prostaglandins . Prostaglandins are key factors in causing pain, fever, and inflammation .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect the arachidonic acid pathway, specifically the production of prostaglandins .
Pharmacokinetics
The compound has a molecular weight of 20504, a density of 13806 (rough estimate), a melting point of 101-103 °C, and a boiling point of 29445°C (rough estimate) . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid. It’s worth noting that safety data sheets recommend avoiding contact with oxidizing agents and flammable substances during handling and storage .
特性
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-6-1-2-8(9(13)3-6)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZXHVFNMYQPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

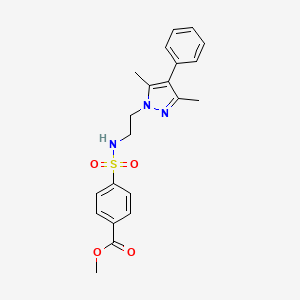
![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)
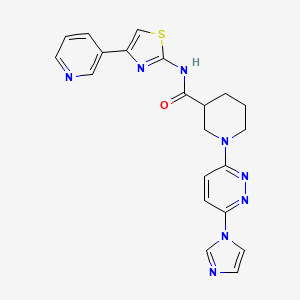
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)
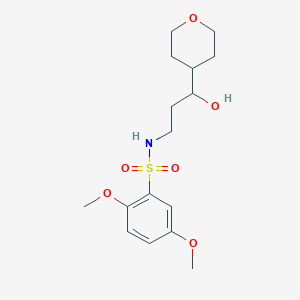

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
